molecular formula C14H10ClNO B4922531 2-[(3-chlorobenzyl)oxy]benzonitrile

2-[(3-chlorobenzyl)oxy]benzonitrile

Katalognummer B4922531
Molekulargewicht: 243.69 g/mol
InChI-Schlüssel: YPBBWDMWGBCWMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3-chlorobenzyl)oxy]benzonitrile, also known as Venetoclax, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in various types of cancer, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). Venetoclax has shown promising results in clinical trials and has been approved by the FDA for the treatment of CLL and AML.

Wirkmechanismus

2-[(3-chlorobenzyl)oxy]benzonitrile binds to the hydrophobic groove of BCL-2 protein, thereby inhibiting its anti-apoptotic function. This leads to the activation of the intrinsic apoptotic pathway, resulting in the death of cancer cells that are dependent on BCL-2 for survival. 2-[(3-chlorobenzyl)oxy]benzonitrile has a high affinity for BCL-2, and shows minimal binding to other anti-apoptotic proteins, thereby reducing the risk of off-target effects.
Biochemical and Physiological Effects
2-[(3-chlorobenzyl)oxy]benzonitrile has been shown to induce apoptosis in cancer cells that are dependent on BCL-2 for survival. This leads to the reduction in tumor burden and the improvement in clinical outcomes. 2-[(3-chlorobenzyl)oxy]benzonitrile has also been shown to have minimal effects on normal cells, thereby reducing the risk of toxicity and adverse events.

Vorteile Und Einschränkungen Für Laborexperimente

2-[(3-chlorobenzyl)oxy]benzonitrile has several advantages for lab experiments, including its high specificity for BCL-2 and its ability to induce apoptosis in cancer cells. However, 2-[(3-chlorobenzyl)oxy]benzonitrile has limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and characterization.

Zukünftige Richtungen

There are several future directions for the development and application of 2-[(3-chlorobenzyl)oxy]benzonitrile. These include:
1. Combination therapy: 2-[(3-chlorobenzyl)oxy]benzonitrile has shown promising results in combination with other anti-cancer agents, including chemotherapy and immunotherapy. Further studies are needed to optimize the dosing and sequencing of combination therapy.
2. Biomarker identification: Biomarkers that predict response to 2-[(3-chlorobenzyl)oxy]benzonitrile have been identified, including the presence of certain genetic mutations. Further studies are needed to identify additional biomarkers and to develop personalized treatment strategies.
3. New indications: 2-[(3-chlorobenzyl)oxy]benzonitrile has shown activity against other BCL-2 dependent cancers, including multiple myeloma and non-Hodgkin lymphoma. Further studies are needed to explore the potential of 2-[(3-chlorobenzyl)oxy]benzonitrile in these indications.
4. Resistance mechanisms: Resistance to 2-[(3-chlorobenzyl)oxy]benzonitrile has been observed in some patients. Further studies are needed to identify the mechanisms of resistance and to develop strategies to overcome resistance.
Conclusion
2-[(3-chlorobenzyl)oxy]benzonitrile is a promising small molecule inhibitor that targets BCL-2 protein and induces apoptosis in cancer cells. 2-[(3-chlorobenzyl)oxy]benzonitrile has shown promising results in clinical trials and has been approved by the FDA for the treatment of CLL and AML. Further studies are needed to optimize the use of 2-[(3-chlorobenzyl)oxy]benzonitrile and to explore its potential in other indications.

Synthesemethoden

2-[(3-chlorobenzyl)oxy]benzonitrile is synthesized through a multi-step process that involves the coupling of 3-chlorobenzyl alcohol with 2,4-dichlorobenzonitrile, followed by a series of reactions that result in the formation of 2-[(3-chlorobenzyl)oxy]benzonitrile. The synthesis method has been extensively studied and optimized, resulting in high yields and purity of the final product.

Wissenschaftliche Forschungsanwendungen

2-[(3-chlorobenzyl)oxy]benzonitrile has been extensively studied in preclinical and clinical settings, and has shown promising results in the treatment of CLL and AML. In clinical trials, 2-[(3-chlorobenzyl)oxy]benzonitrile has demonstrated high response rates and durable remissions in patients with relapsed or refractory CLL and AML. 2-[(3-chlorobenzyl)oxy]benzonitrile has also shown activity against other BCL-2 dependent cancers, including multiple myeloma and non-Hodgkin lymphoma.

Eigenschaften

IUPAC Name

2-[(3-chlorophenyl)methoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c15-13-6-3-4-11(8-13)10-17-14-7-2-1-5-12(14)9-16/h1-8H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBBWDMWGBCWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Chlorophenyl)methoxy]benzonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.